

# Topic: 2,5-Anhydromannose in Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

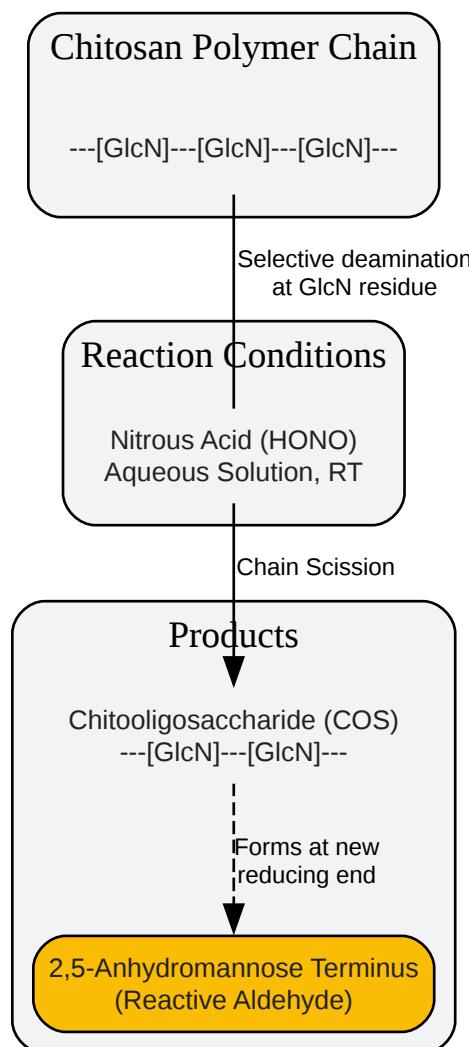
Compound Name: 2,5-Anhydromannose

Cat. No.: B015759

[Get Quote](#)

**Abstract:** The pursuit of targeted and efficient drug delivery systems (DDS) has led researchers to explore novel biocompatible materials and versatile chemical platforms. Among these, **2,5-anhydromannose**, a unique carbohydrate derivative, has emerged as a powerful tool for the site-specific functionalization of polysaccharides, particularly chitosan. This guide provides an in-depth exploration of the synthesis, chemistry, and application of **2,5-anhydromannose** as a cornerstone for developing advanced drug delivery vehicles. We will delve into the mechanistic basis for its utility, provide validated, step-by-step protocols for its generation and conjugation, and offer insights into the characterization of the resulting biomaterials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this platform for creating next-generation therapeutics.

## Part 1: The Foundational Chemistry of 2,5-Anhydromannose


The utility of **2,5-anhydromannose** in drug delivery is not as a standalone agent, but as a highly reactive terminal residue on biocompatible polymers. Its most common and practical source is through the controlled acid-catalyzed depolymerization of chitosan, one of the most abundant natural polymers.

## Synthesis: Nitrous Acid Depolymerization of Chitosan

The generation of a **2,5-anhydromannose** (also referred to as a chitose or 'M' unit) terminus is most efficiently achieved through the nitrous acid (HONO) mediated depolymerization of

chitosan.[1][2] Chitosan is a linear polysaccharide composed of D-glucosamine (GlcN) and N-acetyl-D-glucosamine units. Nitrous acid selectively targets the primary amine on the D-glucosamine residues, initiating a deamination reaction that leads to chain scission.[2] The key outcome of this reaction is the formation of a new reducing end on the resulting chitooligosaccharide (COS), which is a 2,5-anhydro-D-mannofuranose (amf) unit.[3][4]

This process is advantageous because it is rapid, occurs in mild aqueous conditions, and the extent of depolymerization—and thus the size of the resulting oligomers—can be controlled by adjusting the stoichiometry of the reactants.[2]



[Click to download full resolution via product page](#)

Caption: Nitrous acid depolymerization of chitosan.

## The Reactive Aldehyde: A Gateway for Conjugation

The significance of the **2,5-anhydromannose** unit lies in its chemical structure. In aqueous solution, it exists in equilibrium between a cyclic furanose form and an open-chain form which possesses a free and highly reactive aldehyde group.<sup>[1][5]</sup> This aldehyde serves as a versatile chemical handle for a wide array of conjugation chemistries, allowing for the covalent attachment of other polymers, targeting ligands, imaging agents, or drug molecules.

This "end-group" functionalization is a regioselective modification strategy that preserves the inherent properties of the parent chitosan oligomer, such as its biocompatibility and cationic nature, while introducing new functionalities at a specific location.<sup>[1]</sup> This is a distinct advantage over random modification along the polymer backbone.

## Part 2: Designing Drug Delivery Systems (DDS)

The functionalized **2,5-anhydromannose**-terminated oligomers are not the final drug carrier but rather foundational building blocks for creating more sophisticated architectures.

### Rationale for Use in DDS

- Targeting Capabilities: Mannose is a natural ligand for the Mannose Receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages and dendritic cells.<sup>[6][7]</sup> By incorporating mannose-containing structures into a nanoparticle or drug conjugate, one can actively target these key immune cells. This is highly desirable for the delivery of anti-inflammatory agents, vaccines, or antibiotics against intracellular pathogens that reside within macrophages.<sup>[6][7]</sup>
- Biocompatibility & Biodegradability: Chitosan and its oligomers are well-known for their excellent biocompatibility, low toxicity, and biodegradability, making them ideal materials for biomedical applications.<sup>[4][8]</sup>
- Self-Assembly: By conjugating a hydrophobic polymer block to the hydrophilic COS chain via the **2,5-anhydromannose** terminus, one can create amphiphilic block copolymers.<sup>[5]</sup> These copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or other nanostructures that can encapsulate hydrophobic drugs.<sup>[5][9]</sup>

### Workflow for Nanoparticle Formulation

The general strategy involves a multi-step process beginning with the base polymer and culminating in a functional drug delivery vehicle.



[Click to download full resolution via product page](#)

Caption: General workflow for DDS construction.

## Part 3: Protocols and Methodologies

The following protocols are synthesized from established methodologies in the field and should be adapted based on specific starting materials and desired outcomes.[2][4][5]

### Protocol 1: Synthesis of Chitooligosaccharides (COS) with a 2,5-Anhydromannose Terminus

This protocol describes the depolymerization of high molecular weight chitosan to produce COS with a controlled average degree of polymerization (DP).

#### Materials & Reagents

| Reagent                                | Supplier         | Purity | Purpose                            |
|----------------------------------------|------------------|--------|------------------------------------|
| High MW Chitosan (DA < 1%)             | Mahtani Chitosan | -      | Starting Polymer                   |
| Sodium Nitrite (NaNO <sub>2</sub> )    | Sigma-Aldrich    | >99%   | Nitrous Acid Precursor             |
| Hydrochloric Acid (HCl), 37% w/w       | Sigma-Aldrich    | ACS    | To dissolve chitosan & create HONO |
| Sodium Hydroxide (NaOH)                | Sigma-Aldrich    | ACS    | Neutralization                     |
| Ethanol                                | Fisher Sci.      | ACS    | Precipitation of COS               |
| Deionized Water (18.2 MΩ·cm)           | -                | -      | Solvent                            |
| Ultrafiltration Membrane (MWCO 500 Da) | Spectrum Labs    | -      | Purification                       |

**Procedure:**

- Chitosan Dissolution: Dissolve 2.1 g of fully N-deacetylated chitosan in 100 mL of deionized water by the dropwise addition of concentrated HCl until a clear, viscous solution is obtained. [2] The final pH should be acidic.
- Depolymerization Reaction: Prepare a fresh aqueous solution of NaNO<sub>2</sub> (e.g., 5 mL of 0.66 M). Add the NaNO<sub>2</sub> solution to the stirring chitosan solution. The molar ratio of NaNO<sub>2</sub> to GlcN units will determine the final molecular weight of the oligomers; adjust as needed.
- Reaction Time: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[2]
- Neutralization & Purification: Neutralize the reaction mixture to pH 7-8 with 1 M NaOH. Purify the resulting COSamf solution by ultrafiltration against deionized water using a 500 Da MWCO membrane to remove salts and very small fragments.[2]

- Isolation: Precipitate the purified COS by adding the aqueous solution to a large volume of cold ethanol. Collect the white precipitate by centrifugation, wash with ethanol, and dry under vacuum. The expected mass yield is approximately 80%.[\[2\]](#)

## Protocol 2: End-Point Functionalization via Oximation

This protocol details the conjugation of a dioxyamine linker, O,O'-1,3-propanediylbishydroxylamine (PDHA), to the aldehyde of the **2,5-anhydromannose** terminus. This introduces a reactive oxyamine group for further "click" chemistry.

### Materials & Reagents

| Reagent                                             | Supplier      | Purity | Purpose                                  |
|-----------------------------------------------------|---------------|--------|------------------------------------------|
| COS-amf (from Protocol 1)                           | -             | -      | Starting Oligomer                        |
| PDHA Dihydrochloride                                | Sigma-Aldrich | >98%   | Bifunctional Linker                      |
| Sodium Cyanoborohydride (NaBH <sub>3</sub> CN)      | Sigma-Aldrich | >95%   | Reducing Agent (for reductive amination) |
| Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> ) | Sigma-Aldrich | ACS    | pH Adjustment                            |
| Deionized Water (18.2 MΩ·cm)                        | -             | -      | Solvent                                  |
| Dialysis Tubing (MWCO 100-500 Da)                   | Spectrum Labs | -      | Purification                             |

### Procedure:

- Solution Preparation:
  - Dissolve 0.5 g of COS-amf (approx. 0.15 mmol of amf units) in 10 mL of deionized water (pH ~5).[\[4\]](#)

- In a separate vessel, dissolve a 10-fold molar excess of PDHA (270 mg, 1.5 mmol) in 10 mL of deionized water.[4]
- Oximation Reaction: Add the COS-amf solution dropwise to the stirring PDHA solution. Adjust the pH of the mixture to 5 with Na<sub>2</sub>CO<sub>3</sub>. Allow the mixture to stir at room temperature. The formation of the oxime bond is rapid.[4]
- Optional Reduction Step (for a stable amine linkage):
  - After 1 hour of stirring, add a 50-fold molar excess of sodium cyanoborohydride portionwise to the mixture.
  - Allow the reduction to proceed for 24 hours at room temperature.[4] Caution: NaBH<sub>3</sub>CN is toxic and should be handled in a fume hood.
- Purification: Terminate the reaction by dialyzing the solution extensively against 0.05 M NaCl and then against deionized water using 100-500 Da MWCO tubing to remove excess reagents.[5]
- Isolation: Lyophilize (freeze-dry) the purified solution to obtain the functionalized product as a white, fluffy powder.

## Protocol 3: Characterization of Functionalized COS

Validation of the synthesis and functionalization is critical. A combination of spectroscopic and spectrometric techniques provides a comprehensive structural confirmation.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure and successful conjugation.
- Sample Prep: Dissolve 5-10 mg of the lyophilized product in D<sub>2</sub>O.
- Key <sup>1</sup>H-NMR Signals to Observe:
  - Successful Depolymerization: The appearance of characteristic signals for the protons on the **2,5-anhydromannose** ring.[3]

- Oxime Formation: The appearance of a new signal around 7.6 ppm (E-isomer) and 7.0 ppm (Z-isomer) corresponding to the proton of the CH=N oxime bond.[4]
- Disappearance of Aldehyde: The corresponding loss of the aldehyde proton signal around 5.1 ppm from the starting COS-amf.[2]
- Linker Signals: Appearance of signals corresponding to the linker, e.g., a multiplet around 2.0 ppm for the central -CH<sub>2</sub>- of the PDHA linker.[4]

## 2. MALDI-TOF Mass Spectrometry:

- Purpose: To confirm the covalent attachment of the linker and determine the distribution of oligomer chain lengths.
- Key Observations:
  - The mass spectrum will show a distribution of peaks, with each peak separated by 161 m/z, corresponding to the mass of a single glucosamine (GlcN) unit.[4]
  - The mass of each peak in the distribution for the functionalized product should be increased by the exact molecular weight of the conjugated linker compared to the starting COS-amf material. For example, the major peak for a 10-mer of GlcN with the PDHA linker attached is expected around m/z 1883.8 ([C<sub>69</sub>H<sub>128</sub>O<sub>46</sub>N<sub>12</sub>Na]<sup>+</sup>).[4]

## Part 4: Data Summary and Interpretation

### Table of Expected Analytical Data

| Analysis            | Starting Material (COS-amf)                                   | Functionalized Product (COS-PDHA)                                                                                                                                    | Rationale for Change                                                                                                               |
|---------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H-NMR  | Aldehyde proton signal at ~5.1 ppm.[2]                        | Disappearance of the ~5.1 ppm signal. Appearance of new signals at ~7.6 ppm and ~7.0 ppm (CH=N oxime).[4] Appearance of linker-specific signals (e.g., ~2.0 ppm).[4] | The aldehyde group has reacted to form a new oxime bond with the linker.                                                           |
| MALDI-TOF           | Peak distribution separated by 161 m/z (mass of GlcN).[4]     | Peak distribution separated by 161 m/z, with the entire distribution shifted to a higher mass.                                                                       | The mass of each oligomer in the distribution has increased by the molecular weight of the covalently attached linker molecule.    |
| <sup>13</sup> C-NMR | Signal for the carboxylic group at ~175.0 ppm if oxidized.[2] | Loss of aldehyde carbon signal and appearance of imine carbon signal.                                                                                                | Confirms the change in the chemical environment of the carbon at the reaction site, corroborating the <sup>1</sup> H-NMR findings. |

## Conclusion

**2,5-Anhydromannose**, readily generated at the terminus of chitosan oligomers, represents a robust and versatile platform for the construction of advanced drug delivery systems. Its highly reactive aldehyde functionality provides a specific site for conjugation, enabling the synthesis of well-defined biomaterials such as targeted nanoparticles and self-assembling block copolymers. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to harness the potential of this unique carbohydrate chemistry. By

combining the biocompatibility of chitosan with the precision of end-group modification, **2,5-anhydromannose**-based systems offer a promising avenue for developing safer and more effective therapies.

## References

- Christensen, B. E., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. *Biomacromolecules*.
- Trombotto, S., et al. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. *Molecules*.
- Singh, S., et al. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. *Journal of Drug Delivery Science and Technology*.
- Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. *Carbohydrate Research*.
- ResearchGate. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives.
- ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
- Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. *Molecules*.
- Trombotto, S., et al. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. *Molecules*.
- Udenigwe, C. C., & Udechukwu, M. C. (2022). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. *International Journal of Molecular Sciences*.
- Rase, J. K., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. *Pharmaceutics*.
- Joseph, J., et al. (2023). Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. *Bioengineering*.
- Simulescu, M., et al. (2024). Mannose Ligands for Mannose Receptor Targeting. *International Journal of Molecular Sciences*.
- Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. *Journal of Nanobiotechnology*.
- Ali, J., & Arora, S. (2010). Drug delivery systems: An updated review. *Journal of the Association of Physicians of India*.
- Gudipati, S., et al. (2023). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. *Journal of Functional Biomaterials*.
- MDPI. (n.d.). Nanotechnology-Based Drug Delivery Systems, 2nd Edition.

- Lammers, T., et al. (2017). Diverse Applications of Nanomedicine. *ACS Nano*.
- Wang, Y., et al. (2022). Nanomaterials as Promising Theranostic Tools in Nanomedicine and Their Applications in Clinical Disease Diagnosis and Treatment. *Pharmaceutics*.
- Gafurov, M., et al. (2022). Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages. *Pharmaceutics*.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose Ligands for Mannose Receptor Targeting [mdpi.com]
- 7. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages [mdpi.com]
- 8. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels [mdpi.com]
- To cite this document: BenchChem. [Topic: 2,5-Anhydromannose in Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015759#2-5-anhydromannose-in-drug-delivery-systems>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)